molecular formula C11H11N3OS B5429010 2-(3-methylphenyl)-N-1,3,4-thiadiazol-2-ylacetamide

2-(3-methylphenyl)-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B5429010
M. Wt: 233.29 g/mol
InChI Key: SQMOBFFJAWJDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-N-1,3,4-thiadiazol-2-ylacetamide, commonly known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAA is a thiadiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of MTAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MTAA has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to exhibit anticonvulsant activity by binding to the GABA-A receptor. In addition, it has been found to exhibit herbicidal activity by inhibiting the growth of weed species.

Advantages and Limitations for Lab Experiments

One advantage of using MTAA in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, agriculture, and environmental science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of MTAA. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential use as an anticancer agent, particularly in combination with other drugs. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

MTAA can be synthesized using a variety of methods, including the reaction of 3-methylbenzohydrazide with thiosemicarbazide in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 3-methylbenzohydrazide with thiosemicarbazide in the presence of phosphorus oxychloride and triethylamine. The yield and purity of the compound vary depending on the synthesis method used.

Scientific Research Applications

MTAA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, MTAA has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as an anticancer agent. In agriculture, MTAA has been found to exhibit herbicidal activity against various weed species. In environmental science, MTAA has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8-3-2-4-9(5-8)6-10(15)13-11-14-12-7-16-11/h2-5,7H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOBFFJAWJDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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